

Application Notes: Determination of BChE Inhibitory Activity using Ellman's Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in hydrolyzing choline-based esters. While its physiological role is not as well-defined as acetylcholinesterase (AChE), BChE is a significant therapeutic target, particularly in the context of neurodegenerative disorders like Alzheimer's disease. In certain stages of Alzheimer's, BChE is believed to take over the function of AChE in hydrolyzing acetylcholine (ACh). Therefore, inhibiting BChE can increase the levels of ACh in the brain, which is a key strategy in managing the symptoms of the disease. **BChE-IN-7** is a potent and selective inhibitor of BChE.[1]

This document provides a detailed protocol for determining the inhibitory activity of **BChE-IN-7** on butyrylcholinesterase using the Ellman's assay.

Principle of the Ellman's Assay

The Ellman's assay is a rapid, simple, and reliable colorimetric method for measuring cholinesterase activity. The assay utilizes a synthetic substrate for BChE, butyrylthiocholine (BTC). BChE hydrolyzes BTC to produce thiocholine and butyrate. The produced thiocholine is a thiol compound that reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction cleaves the disulfide bond of DTNB to produce 2-nitro-5-thiobenzoate (TNB⁻), which is a yellow-colored anion. The intensity of the yellow color is



proportional to the amount of thiocholine produced and can be quantified by measuring the absorbance at 412 nm. In the presence of a BChE inhibitor like **BChE-IN-7**, the hydrolysis of BTC is reduced, leading to a decrease in the production of thiocholine and consequently, a reduction in the intensity of the yellow color.

Quantitative Data for BChE-IN-7

The following table summarizes the reported inhibitory activity of **BChE-IN-7**.

Compound	Target	IC50 (μM)	Reference
BChE-IN-7	BChE	0.06	[1]

Experimental Protocols Materials and Reagents

- Butyrylcholinesterase (BChE) from human serum or equine serum
- BChE-IN-7
- Butyrylthiocholine iodide (BTC)
- 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
- Sodium phosphate buffer (0.1 M, pH 8.0)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm
- Multichannel pipette

Reagent Preparation

 Sodium Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0 using phosphoric acid or sodium hydroxide.



- BChE Solution: Prepare a stock solution of BChE in sodium phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
- BChE-IN-7 Stock Solution: Prepare a stock solution of BChE-IN-7 in DMSO (e.g., 10 mM).
 From this stock, prepare a series of dilutions in sodium phosphate buffer to achieve the desired final concentrations for the assay.
- BTC Solution (Substrate): Prepare a stock solution of BTC in deionized water (e.g., 10 mM).
- DTNB Solution (Ellman's Reagent): Prepare a stock solution of DTNB in sodium phosphate buffer (e.g., 10 mM). Store protected from light.

Assay Procedure for IC50 Determination

The following protocol is designed for a 96-well plate format.

- Assay Plate Setup:
 - Add 20 μL of sodium phosphate buffer to the blank wells.
 - \circ Add 20 µL of the appropriate dilution of **BChE-IN-7** to the inhibitor wells.
 - \circ Add 20 μ L of sodium phosphate buffer (or DMSO at the same concentration as the inhibitor solvent) to the control wells (100% activity).
- Enzyme Addition: Add 20 μL of the BChE solution to all wells except the blank wells.
- Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
- Reaction Initiation:
 - Prepare a reaction mixture containing the substrate and the Ellman's reagent. For each well, you will need 10 μL of 10 mM BTC and 10 μL of 10 mM DTNB, brought to a final volume of 160 μL with sodium phosphate buffer.

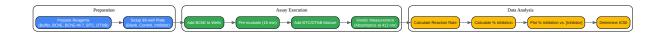


- \circ Add 160 μ L of this reaction mixture to all wells to start the reaction. The final volume in each well will be 200 μ L.
- Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis

- Calculate the rate of reaction (V) for each well: Determine the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
- Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 (V_inhibitor / V_control)] * 100 Where:
 - V_inhibitor is the rate of reaction in the presence of the inhibitor.
 - V control is the rate of reaction in the absence of the inhibitor.
- Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).

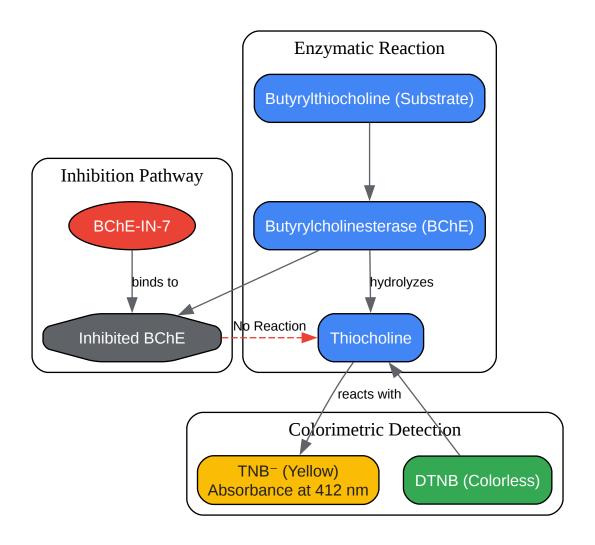
Visualizations



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Caption: Experimental workflow for determining the IC50 of a BChE inhibitor using the Ellman's assay.





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Caption: Mechanism of BChE activity and its inhibition in the Ellman's assay.

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References

- 1. medchemexpress.com [medchemexpress.com]
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